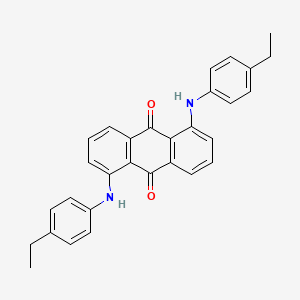
1,5-Bis((4-ethylphenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes two 4-ethylphenylamino groups attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-ethylphenylamine under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mecanismo De Acción
The mechanism of action of 1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This interaction can lead to the inhibition of DNA synthesis and induce cytotoxic effects in cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the enzyme and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthracene derivative used as an anticancer agent.
Ametantrone: Another anthracene-based compound with anticancer properties.
1,4-Bis(amino)anthracene-9,10-dione: A related compound with similar structural features
Uniqueness
1,5-Bis((4-ethylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. These properties make it particularly useful in organic electronics and as a potential therapeutic agent .
Propiedades
Número CAS |
71334-59-3 |
|---|---|
Fórmula molecular |
C30H26N2O2 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1,5-bis(4-ethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c1-3-19-11-15-21(16-12-19)31-25-9-5-7-23-27(25)29(33)24-8-6-10-26(28(24)30(23)34)32-22-17-13-20(4-2)14-18-22/h5-18,31-32H,3-4H2,1-2H3 |
Clave InChI |
DHIHFWLVDSRFDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



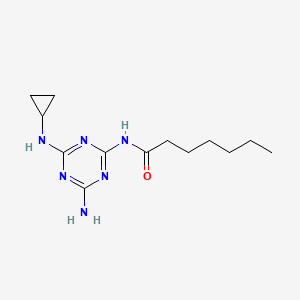
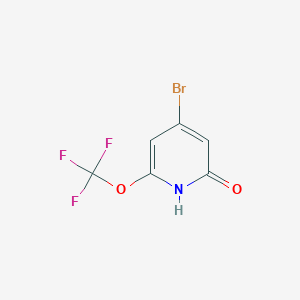


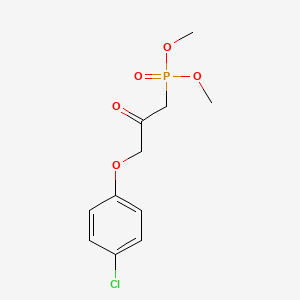


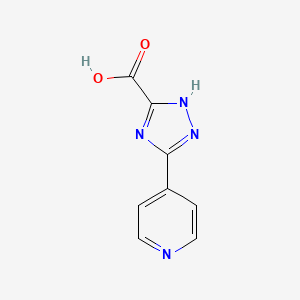
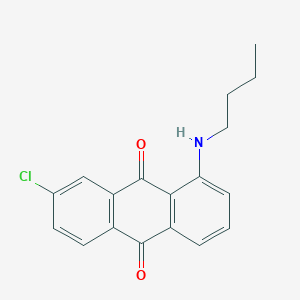
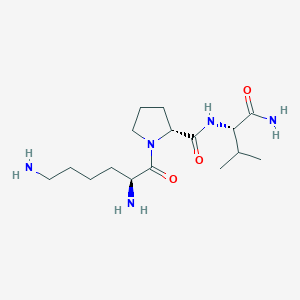
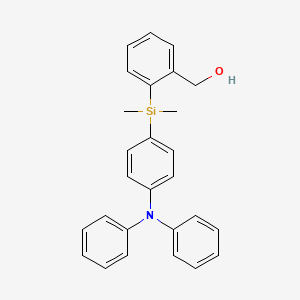
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

